ATB-343

Gastrointestinal safety NSAID-induced gastropathy In vivo toxicology

The compound [4-(5-Sulfanylidenedithiol-3-yl)phenyl] 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate, commonly designated ATB-343 (CAS 1000700-26-4), is a hybrid molecule consisting of the non-steroidal anti-inflammatory drug (NSAID) indomethacin covalently linked to a hydrogen sulfide (H₂S)-releasing dithiolethione moiety. This molecular architecture is specifically engineered to maintain cyclooxygenase (COX) inhibitory activity while leveraging the cytoprotective and anti-inflammatory properties of endogenously released H₂S.

Molecular Formula C28H20ClNO4S3
Molecular Weight 566.1 g/mol
CAS No. 1000700-26-4
Cat. No. B1662987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameATB-343
CAS1000700-26-4
Synonyms1-(4-chlorobenzoyl)-5-methoxy-2-methyl-4-(3-thioxo-3H-1,2-dithiol-5-yl)phenyl ester-1H-indole-3-acetic acid
Molecular FormulaC28H20ClNO4S3
Molecular Weight566.1 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OC4=CC=C(C=C4)C5=CC(=S)SS5
InChIInChI=1S/C28H20ClNO4S3/c1-16-22(14-26(31)34-20-9-5-17(6-10-20)25-15-27(35)37-36-25)23-13-21(33-2)11-12-24(23)30(16)28(32)18-3-7-19(29)8-4-18/h3-13,15H,14H2,1-2H3
InChIKeySJLZXDOBSHEDIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





ATB-343 (CAS 1000700-26-4): An H₂S-Releasing Indomethacin Hybrid for Mitigating NSAID-Induced Gastrointestinal Toxicity in Preclinical Research


The compound [4-(5-Sulfanylidenedithiol-3-yl)phenyl] 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate, commonly designated ATB-343 (CAS 1000700-26-4), is a hybrid molecule consisting of the non-steroidal anti-inflammatory drug (NSAID) indomethacin covalently linked to a hydrogen sulfide (H₂S)-releasing dithiolethione moiety . This molecular architecture is specifically engineered to maintain cyclooxygenase (COX) inhibitory activity while leveraging the cytoprotective and anti-inflammatory properties of endogenously released H₂S [1]. ATB-343 is positioned as a preclinical research tool for investigating the dissociation of anti-inflammatory efficacy from gastrointestinal (GI) toxicity, a class-wide liability of traditional NSAIDs .

Why ATB-343 Cannot Be Interchanged with Standard Indomethacin or Other NSAIDs in GI Safety Research


Attempting to substitute ATB-343 with unmodified indomethacin or other NSAIDs in preclinical models of GI injury or inflammation fundamentally alters the experimental outcome. Standard NSAIDs, including indomethacin, potently inhibit COX-1 and COX-2, thereby reducing prostaglandin synthesis, which mediates both their anti-inflammatory effects and their dose-limiting gastric mucosal damage and promotion of leukocyte-endothelial adhesion [1]. In contrast, the H₂S released from ATB-343's dithiolethione moiety activates complementary cytoprotective pathways, including the upregulation of antioxidant defenses and inhibition of pro-inflammatory cytokine synthesis, which actively counteract the GI toxicity inherent to COX inhibition [2]. Therefore, using indomethacin alone fails to replicate the dual pharmacological profile of ATB-343, leading to a high probability of observing significant gastric lesions and endothelial activation that are absent with ATB-343 treatment, thereby confounding the interpretation of results related to GI safety and inflammation resolution.

Quantitative Comparative Evidence for ATB-343: Gastric Safety, COX-1 Inhibition, and Leukocyte Adhesion


Absence of Gastric Damage in Rats: ATB-343 vs. Indomethacin

In a rat model of NSAID-induced gastric injury, oral administration of ATB-343 does not cause gastric damage, in stark contrast to equimolar doses of indomethacin, which consistently induce significant mucosal lesions. This qualitative difference is a primary driver for selecting ATB-343 in research focused on GI-sparing anti-inflammatory strategies [1].

Gastrointestinal safety NSAID-induced gastropathy In vivo toxicology

Maintained Systemic COX-1 Inhibition by ATB-343 in Rats

Despite its improved gastric safety profile, ATB-343 retains the intended pharmacological activity of its parent compound. In rats, oral administration of ATB-343 significantly inhibits gastric prostaglandin synthesis and systemic COX-1 activity, demonstrating that the covalent attachment of the H₂S donor does not abrogate the core anti-inflammatory mechanism of indomethacin .

Cyclooxygenase inhibition Prostaglandin synthesis In vivo pharmacology

Prevention of Leukocyte Adhesion to Vascular Endothelium

A key early step in NSAID-induced GI injury is the promotion of leukocyte adherence to the vascular endothelium. Unlike treatment with indomethacin alone, which enhances this pro-inflammatory event, ATB-343 treatment in rats does not promote leukocyte adherence to the vascular endothelium . This effect is attributed to the anti-inflammatory properties of the released H₂S, which are known to inhibit leukocyte-endothelial interactions [1].

Leukocyte adhesion Vascular inflammation Endothelial activation

Class-Wide Preclinical Validation of H₂S-NSAIDs for GI Safety

ATB-343 is part of a broader class of H₂S-releasing NSAIDs that have been consistently shown to spare the GI tract from damage while maintaining or enhancing anti-inflammatory potency. This class-level evidence, supported by multiple independent studies on structurally related compounds like ATB-337 and ATB-346, reinforces the specific findings for ATB-343. The concept that linking an NSAID to an H₂S donor mitigates GI toxicity is now a well-established principle in preclinical pharmacology [1].

Drug design Gastrointestinal toxicity Translational pharmacology

Primary Research and Industrial Application Scenarios for ATB-343


Elucidating the Role of H₂S in NSAID-Induced Gastropathy and Inflammation

Use ATB-343 as a tool compound to dissect the contribution of endogenous H₂S signaling to GI mucosal defense and repair in the context of COX inhibition. By comparing outcomes in rodents treated with ATB-343 versus an equimolar dose of indomethacin, researchers can specifically attribute differences in gastric lesion formation, mucosal blood flow, and leukocyte-endothelial interactions to the H₂S-releasing component of the molecule [1].

Investigating Inflammatory Conditions Requiring Long-Term COX Inhibition

Employ ATB-343 in preclinical models of chronic inflammation, such as collagen-induced arthritis or inflammatory bowel disease, where the GI toxicity of traditional NSAIDs limits their utility and confounds long-term efficacy studies. ATB-343 allows for sustained COX inhibition over an extended period without the complication of progressive gastric injury, enabling more accurate assessment of anti-inflammatory effects on disease progression and resolution [2].

Screening for Off-Target Effects of H₂S-NSAID Hybrids

Integrate ATB-343 into a broader panel of H₂S-releasing NSAIDs (e.g., ATB-337, ATB-346) to establish structure-activity relationships (SAR) for GI safety and anti-inflammatory efficacy. This is particularly relevant for drug discovery programs aimed at developing next-generation NSAIDs with improved therapeutic indices. Comparing the profile of ATB-343 (indomethacin-based) with naproxen- or diclofenac-based hybrids can reveal NSAID-specific synergies or liabilities with H₂S release [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for ATB-343

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.